9,9-Di-n-octylfluorene 9,9-Di-n-octylfluorene
Brand Name: Vulcanchem
CAS No.: 123863-99-0
VCID: VC20894295
InChI: InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3
SMILES: CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC
Molecular Formula: C29H42
Molecular Weight: 390.6 g/mol

9,9-Di-n-octylfluorene

CAS No.: 123863-99-0

Cat. No.: VC20894295

Molecular Formula: C29H42

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

9,9-Di-n-octylfluorene - 123863-99-0

Specification

CAS No. 123863-99-0
Molecular Formula C29H42
Molecular Weight 390.6 g/mol
IUPAC Name 9,9-dioctylfluorene
Standard InChI InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3
Standard InChI Key RXACYPFGPNTUNV-UHFFFAOYSA-N
SMILES CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC
Canonical SMILES CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC

Introduction

Chemical Structure and Properties

Molecular Structure

9,9-Di-n-octylfluorene consists of a rigid fluorene core with two linear octyl chains attached at the bridging carbon (position 9). The chemical formula is C29H42 with a molecular weight of 390.6 g/mol . The compound's structure can be represented by the SMILES notation: CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC, and its InChI key is RXACYPFGPNTUNV-UHFFFAOYSA-N . The molecular geometry features a fluorene backbone with two aliphatic chains extending from the central carbon, creating a three-dimensional structure that influences its physical properties and reactivity.

Physical Properties

9,9-Di-n-octylfluorene exists as a white to yellowish solid at room temperature with a melting point of 23°C, indicating it can transition to a liquid state under mild heating conditions . The compound exhibits specific solubility characteristics that are crucial for its applications in organic synthesis and materials science, as detailed in Table 1.

Table 1: Physical Properties of 9,9-Di-n-octylfluorene

PropertyValue/DescriptionReference
Molecular FormulaC29H42
Molecular Weight390.6 g/mol
Physical State (20°C)Solid
Melting Point23°C
AppearanceWhite or colorless to yellow/orange; powder/lump/clear liquid
Solubility in WaterInsoluble
Soluble inChloroform, Toluene, Tetrahydrofuran
CAS Registry Number123863-99-0

The compound's limited water solubility and good solubility in organic solvents are attributable to its molecular structure, where the nonpolar alkyl chains significantly enhance solubility in nonpolar and moderately polar organic solvents.

Spectroscopic Properties

The spectroscopic characteristics of 9,9-Di-n-octylfluorene are dominated by its aromatic fluorene core, which contributes to its distinctive absorption and emission profiles. When incorporated into polymeric structures, these properties become particularly significant for optoelectronic applications. The compound itself exhibits absorption in the ultraviolet region due to π-π* transitions in the aromatic system, while its fluorescence properties make it valuable for sensing and light-emitting applications .

Synthesis Methods

Laboratory Synthesis

The synthesis of 9,9-Di-n-octylfluorene typically involves the alkylation of fluorene at the 9-position. The most common method employs Friedel-Crafts alkylation, where fluorene reacts with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product. Alternative synthetic routes may involve the use of strong bases to deprotonate the relatively acidic protons at the 9-position of fluorene, followed by alkylation with an appropriate octyl halide.

A detailed synthetic procedure documented in the literature describes the reaction conditions for obtaining high-purity 9,9-Di-n-octylfluorene suitable for further applications in materials science. The synthetic pathway generally follows these key steps:

  • Deprotonation of fluorene at the 9-position using a strong base

  • Nucleophilic substitution with octyl halides

  • Purification processes involving recrystallization or column chromatography

Industrial Production

In industrial settings, the production of 9,9-Di-n-octylfluorene may employ continuous flow processes to enhance efficiency and scalability. These methods typically utilize optimized reaction conditions and advanced catalytic systems to ensure high yield and purity of the final product. The industrial synthesis may also incorporate automated processes and quality control measures to maintain consistency in the produced compound.

Chemical Reactivity

Common Reactions

9,9-Di-n-octylfluorene demonstrates reactivity typical of aromatic compounds, with the fluorene core participating in various reactions while the alkyl chains remain relatively unreactive under most conditions. The compound can undergo:

  • Oxidation reactions: The compound can be oxidized to form fluorenone derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Electrophilic aromatic substitution: The aromatic rings in the fluorene structure can participate in substitution reactions, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

  • Further functionalization: The 2 and 7 positions of the fluorene core are particularly reactive toward electrophilic aromatic substitution, enabling selective modification at these positions for creating more complex derivatives .

Role as a Precursor in Polymer Synthesis

The most significant aspect of 9,9-Di-n-octylfluorene's reactivity is its role as a precursor in the synthesis of conjugated polymers, particularly poly(9,9-di-n-octylfluorene) (PFO). Several polymerization methods have been developed to synthesize PFO and related copolymers:

  • Suzuki-Miyaura coupling: This palladium-catalyzed reaction is commonly used to synthesize PFO by coupling diboronic acid/ester derivatives of 9,9-Di-n-octylfluorene with dibromo derivatives . For example, the synthesis of hydroxyl end-functionalized polyfluorene using 2-(7-bromo-9,9-di-n-octyl-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been documented .

  • Gilch polymerization: This method has been employed to synthesize poly(9,9-di-n-octylfluorenyl-2,7-vinylene) (PFV), a vinylene-linked polyfluorene derivative with interesting light-emitting properties .

  • Acyclic diene metathesis (ADMET) polymerization: This approach has been used to prepare PFV with controlled end-groups, which can be further functionalized with metalloporphyrins for enhanced photophysical properties .

The polymerization processes typically yield high-molecular-weight materials with distinctive optoelectronic properties suitable for various applications in organic electronics.

Applications in Materials Science

Precursor for Poly(9,9-di-n-octylfluorene)

The primary application of 9,9-Di-n-octylfluorene lies in its role as a precursor for poly(9,9-di-n-octylfluorene) (PFO), a conjugated polymer with remarkable optoelectronic properties. PFO exhibits efficient blue electroluminescence, making it a promising material for organic light-emitting diodes (OLEDs) . The polymer can adopt various supramolecular structures, including the β-phase, which shows extended conjugation and enhanced charge-carrier mobility .

The β-phase formation in PFO has been extensively studied due to its significant impact on the optical and electronic properties of the resulting materials. This ordered phase emerges under specific processing conditions, such as slow solvent removal during film formation or extended treatment with solvent vapor . The presence of the β-phase is evidenced by a characteristic absorption peak around 430 nm near the absorption edge, indicating extended backbone conjugation compared to the amorphous phase .

Recent research has focused on tuning the formation of the β-phase in PFO through various methods:

  • Processing with alkyl additives to control β-phase formation

  • Using high boiling-point solvents like 1-chloronaphthalene to improve efficiency and color purity

  • Implementing solvent vapor annealing techniques for in-situ investigation of β-phase formation

  • Nano-confinement and polystyrene blending for improved photocatalysis

These approaches have enabled researchers to develop materials with optimized properties for specific applications in optoelectronics and photonics.

Other Applications

Beyond its role as a precursor for PFO, 9,9-Di-n-octylfluorene has found applications in:

  • Synthesis of block copolymers: The compound has been used to create diblock copolymers with polystyrene (PFO-b-PSt) for electron transport applications in organic electronics . Table 2 presents the characteristics of such block copolymers.

Table 2: Characteristics of PFO-b-PSt Diblock Copolymers

PolymerMn,PSt-section (g/mol)Mn,PFO-b-PSt (g/mol)PDIPSt (wt%)Yields
PFO-2-9200/10,3501.83-80%
PFO-b-PSt175010,000/11,6101.57675%
PFO-b-PSt2125011,200/12,1001.631168%
PFO-b-PSt3180012,300/13,7001.561561%

Data adapted from source

  • Development of fluorescent chemosensors: Derivatives of dialkyl fluorenes have been investigated for their potential as sensitive "turn-on" chemosensors for metal ions and other analytes .

  • Synthesis of end-functionalized polymers: 9,9-Di-n-octylfluorene has been used to create polymers with specific end-groups, such as metalloporphyrins, to enhance photophysical properties for specialized applications .

Crystallographic Studies

Crystallographic investigations of 9,9-Di-n-octylfluorene and its derivatives have provided valuable insights into their molecular packing and intermolecular interactions. Crystal structure data available in the Cambridge Crystallographic Data Centre (CCDC number 294320) reveals details about the three-dimensional arrangement of molecules in the crystalline state .

Studies on melt-crystallized poly(9,9-di-n-octyl-2,7-fluorene) have shown that crystallization proceeds in three distinct stages :

  • Nucleation to form micrometer-sized leaf-like entities comprising fibrils of slender lamellae

  • Preferred longitudinal fibrillar growth and branching to give axialites

  • Filling of the "eyes" via nucleation of new patches of locally aligned lamellae

Results from selected-area electron diffraction indicate that PFO backbones tend to orient in-plane and perpendicular to the fibrillar axis as a result of preferred growth along the crystallographic b-axis . With decreasing film thickness, axialitic growth is inhibited, and the formation of facetted flat-on single crystals becomes more competitive.

Recent Research Developments

Recent research on 9,9-Di-n-octylfluorene and its polymeric derivatives has focused on several key areas:

  • Investigation of the β-phase formation limits in poly(9,9-di-n-octylfluorene) based copolymers: Studies have shown that random copolymers of PFO incorporating dibenzothiophene (DBT) show a linear decrease of toluene vapor-induced β-phase with increasing DBT content to a 20% cutoff . In copolymers with dibenzothiophene-S,S-dioxide (S-unit), the β-phase is present up to 12% co-monomer content .

  • Development of diblock copolymers for electron transport: The synthesis and characterization of PFO-b-PSt diblock copolymers have demonstrated their potential for electron transport applications in polymer light-emitting diodes (PLEDs) .

  • End-group effects on photophysical properties: Research has explored how end-groups, particularly metalloporphyrins, affect the photophysical properties of poly(9,9-di-n-octylfluorene-2,7-vinylene)s . These studies have revealed that while the fluorescence spectral profile remains similar to reference polymers, quantum yields are significantly affected by the central metal ion and chain length.

  • Tuning phase behavior for improved performance: Recent work has focused on enhancing the thermal stability and performance of β-phase poly(9,9-di-n-octylfluorene) through various processing methods and additives .

  • Synthesis of new fluorene derivatives: Research continues to develop novel 9,9-disubstituted fluorene derivatives with various functional groups for applications in sensing and molecular recognition .

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